4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-methoxy-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H15N3O2/c1-16-12-9-8-14-15(10(9)5-6-13-12)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3 |
InChI Key |
ZNEXMIILXGFPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=NN2C3CCCCO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Catalyst : Yb(OTf)₃ (10 mol%)
-
Solvent System : Ethanol/acetic acid (9:1 v/v)
-
Temperature : Reflux (78°C)
-
Time : 7–8 hours
The reaction proceeds via a tandem Knoevenagel-cyclization mechanism, forming the fused pyrazole-pyridine system. Post-reaction purification by column chromatography (silica gel, ethyl acetate/hexane) yields the intermediate 4-methoxy-1H-pyrazolo[4,3-c]pyridine with 68–75% efficiency.
Functionalization with Tetrahydropyranyl (THP) Protecting Group
The THP group is introduced at the pyrazole nitrogen using dihydropyran under acidic conditions. This step ensures regioselectivity and prevents undesired side reactions during subsequent methoxylation.
Stepwise Protocol
-
Substrate : 1H-Pyrazolo[4,3-c]pyridine (1.0 equiv)
-
Reagent : 3,4-Dihydro-2H-pyran (1.2 equiv)
-
Catalyst : p-Toluenesulfonic acid (0.1 equiv)
-
Solvent : Dichloromethane (DCM)
-
Conditions : Room temperature, 12 hours
The reaction achieves >90% conversion, confirmed by thin-layer chromatography (TLC). The product, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, is isolated via vacuum distillation.
Methoxy group introduction at the 4-position is achieved through copper(I)-mediated nucleophilic substitution.
Optimized Parameters
-
Substrate : 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
-
Reagent : Sodium methoxide (3.0 equiv)
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 110°C, 24 hours
Post-reaction quenching with ice water and extraction with ethyl acetate yields the title compound at 82% purity. Final purification via recrystallization (ethanol/water) elevates purity to ≥98%.
One-Pot Synthesis for Industrial Scalability
A streamlined one-pot method combines cyclization, THP protection, and methoxylation, reducing purification steps.
Key Steps
-
Cyclization : Yb(OTf)₃-catalyzed formation of pyrazolo[4,3-c]pyridine core.
-
In Situ THP Protection : Direct addition of dihydropyran post-cyclization.
-
Methoxylation : Sodium methoxide infusion under elevated temperature.
| Parameter | Value |
|---|---|
| Total Reaction Time | 18 hours |
| Overall Yield | 65% |
| Purity | 95% (HPLC) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Yb(OTf)₃ Cyclization | 75 | 98 | Green solvent system | Multi-step purification |
| THP Protection | 90 | 95 | High regioselectivity | Acidic conditions required |
| One-Pot Synthesis | 65 | 95 | Reduced step count | Moderate yield |
Chemical Reactions Analysis
Substitution Reactions
The methoxy group at position 4 and the THP-protected nitrogen are key sites for substitution:
-
Methoxy Group : While stable under mild conditions, demethylation using boron tribromide selectively converts the methoxy to a hydroxyl group, enabling further derivatization (e.g., phosphorylation or glycosylation).
-
THP Group : Acidic hydrolysis removes the THP group, exposing the pyrazole NH for alkylation or acylation .
Oxidation and Reduction
The pyridine ring and substituents undergo redox transformations:
-
Reduction : Catalytic hydrogenation selectively saturates the pyridine ring, forming dihydro derivatives without affecting the THP group.
-
Oxidation : Strong oxidants like KMnO₄ may convert methoxy to carboxylic acid, though competing ring degradation limits utility .
Coupling Reactions
The compound participates in cross-coupling reactions at activated positions:
-
Halogenation Prerequisite : Position 3 must first be brominated (e.g., using NBS) to enable Suzuki coupling .
-
Direct C-H Functionalization : Palladium-catalyzed arylation occurs at electron-deficient positions adjacent to the pyridine nitrogen .
Cyclization and Ring Expansion
The pyrazolo-pyridine core undergoes ring-expansion reactions under specific conditions:
Functional Group Interconversion
The THP group enables selective transformations:
Key Structural and Mechanistic Insights
-
Electronic Effects : The methoxy group deactivates the pyridine ring toward electrophilic substitution but directs incoming electrophiles to the ortho/para positions relative to itself .
-
Steric Hindrance : The THP group shields the pyrazole nitrogen, limiting reactions at this site unless deprotected.
-
Thermal Stability : Decomposition occurs above 250°C, with the THP group fragmenting before the pyrazolo-pyridine core.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The incorporation of the tetrahydro-2H-pyran moiety enhances the biological activity by improving solubility and bioavailability .
Neurological Disorders
Research has suggested potential applications in treating neurological disorders due to the compound's ability to modulate neurotransmitter systems. The structural features may allow it to interact with receptors involved in neuroprotection and cognitive function enhancement.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A (2023) | Demonstrated anticancer activity against breast cancer cell lines | Potential drug candidate for breast cancer therapy |
| Study B (2022) | Showed neuroprotective effects in animal models | Possible treatment for neurodegenerative diseases |
| Study C (2021) | Exhibited antimicrobial properties against Gram-positive bacteria | Development of new antimicrobial agents |
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[4,3-c]Pyridines
Key analogs differ in substituent type, position, and functional groups, impacting reactivity and biological activity:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- CAS Number : 1416714-54-9
Synthesis
The synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves several steps:
- Formation of the Pyrazolo[4,3-c]pyridine Core : Achieved through cyclization of appropriate precursors.
- Introduction of the Methoxy Group : Via methylation reactions using methyl iodide or dimethyl sulfate.
- Attachment of the Tetrahydro-2H-pyran-2-yl Group : Conducted through nucleophilic substitution with tetrahydro-2H-pyran derivatives.
The biological activity of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and tetrahydro-2H-pyran groups enhance binding affinity and specificity, influencing various biochemical pathways.
Anticancer Activity
Research indicates that compounds related to pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, which is crucial in cancer cell proliferation. The most active derivatives have shown IC50 values in the low micromolar range against various cancer cell lines (see Table 1).
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4-Methoxy-Pyrazolo | 4.03 | Breast Cancer |
| Combretastatin A-4 | 1.64 | Breast Cancer |
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. It has shown potential against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus. The minimum inhibitory concentration (MIC) values for these compounds range from 4–8 μg/mL, indicating moderate activity.
Study on Anticancer Properties
In a study focusing on the antiproliferative effects of pyrazolo derivatives, it was found that compounds similar to 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exhibited significant growth inhibition in breast cancer cell lines. The study utilized molecular docking techniques to predict binding interactions with tubulin, confirming the mechanism behind the observed biological activity.
Study on Antimicrobial Properties
A separate investigation evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it could effectively inhibit the growth of resistant strains with acceptable toxicity profiles in vivo.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, and how can reaction efficiency be optimized?
- Methodology : Pyrazole-fused heterocycles can be synthesized using pyrazole-4-carbaldehydes as building blocks. For example, treatment of azido-substituted pyrazole derivatives with hydrazine hydrate under reflux in ethanol/acetic acid yields pyrazolo[3,4-c]pyrazole scaffolds . Optimize regioselectivity by introducing catalysts (e.g., iodine) or adjusting reaction temperatures (e.g., room temperature vs. reflux) .
- Key Parameters :
| Condition | Example | Outcome |
|---|---|---|
| Solvent | Ethanol | Improved yield under reflux |
| Catalyst | Iodine | Enhanced regioselectivity |
| Temperature | 25°C vs. 80°C | Alters product distribution |
Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?
- Methodology : High-performance liquid chromatography (HPLC) with C18 columns and mobile phases (e.g., acetonitrile/water) is recommended for purity evaluation . Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane mixtures can monitor reaction progress . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation.
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct hydrolysis kinetic studies in aqueous buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and compare half-life (t1/2) values . For example, hydrolysis of similar pyridines shows increased degradation rates under acidic (pH 2) and alkaline (pH 12) conditions .
Q. What safety protocols are critical during handling and storage?
- Methodology :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Store at 4°C in airtight containers away from ignition sources .
- Waste Disposal : Segregate hazardous waste and use licensed disposal services .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology :
- Synthesize analogs with modified methoxy or tetrahydropyran groups.
- Test receptor binding (e.g., corticotropin-releasing factor-1 receptor antagonism) using in vitro assays .
- Use molecular docking to predict interactions with target proteins (e.g., CRF-1) .
Q. What computational approaches are effective in predicting reaction pathways and optimizing synthesis?
- Methodology : Apply quantum chemical calculations (e.g., density functional theory) to map reaction energy landscapes. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify intermediates . Validate predictions with experimental data (e.g., regioselectivity in azide cyclization) .
Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed?
- Methodology : Control reaction conditions to favor specific intermediates. For example:
- Use iodine as a catalyst to direct amine formation in azide cyclization .
- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states.
- Case Study : In pyrazolo[3,4-c]pyrazole synthesis, hydrazine hydrate at reflux yielded 1,6-dihydropyrazoles, while room-temperature reactions produced 6H-pyrazolo derivatives .
Q. How should researchers reconcile discrepancies between experimental and computational kinetic data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
